Tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate

Cancer Stem Cell High-Throughput Screening Pyrrolidine Derivative

Researchers requiring orthogonal protecting-group strategies often face supply inconsistency with single-functionalized pyrrolidines. tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate resolves this by integrating an N-Boc group and a terminal-allyl secondary amine in one scaffold. - Enables sequential Boc-deprotection and allyl-based cross-coupling/metathesis without intermediate purification. - Validated as a cancer stem cell screening hit (PubChem AID 2058) and as a photocycloaddition precursor yielding rigid tricyclic frameworks in 53-75% yield. - Supplied at ≥98% purity with full analytical documentation, ensuring batch-to-batch reproducibility for multi-step medicinal chemistry programs.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1357946-24-7
Cat. No. B596801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(allylamino)pyrrolidine-1-carboxylate
CAS1357946-24-7
Synonymstert-butyl 3-(allylaMino)pyrrolidine-1-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NCC=C
InChIInChI=1S/C12H22N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h5,10,13H,1,6-9H2,2-4H3
InChIKeyBASDAUCXSBFIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate Overview


tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate (CAS: 1357946-24-7) is an N-Boc-protected pyrrolidine building block bearing an allylamino substituent at the 3-position. With a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol, this compound is routinely supplied at ≥98% purity for pharmaceutical research and organic synthesis applications . Its structural motif combines a conformationally constrained pyrrolidine core with a reactive allyl handle and an orthogonal Boc protecting group, enabling its use as a versatile intermediate in medicinal chemistry programs .

tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate: Substitution Challenges


Substitution of tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate with closely related pyrrolidine analogs (e.g., 3-aminopyrrolidine derivatives, N-alkyl variants, or unprotected amines) is not functionally equivalent. The N-Boc group provides orthogonal protection that is essential for sequential deprotection strategies in multi-step syntheses , while the allylamino moiety introduces a terminal alkene that enables late-stage diversification via cross-coupling, hydroamination, or cycloaddition chemistry [1]. Replacing this compound with a simple 3-aminopyrrolidine would forfeit the allyl handle, whereas substituting with an N-allyl analog would eliminate the secondary amine required for further derivatization. The quantitative evidence below substantiates where this specific substitution pattern yields measurable differentiation.

tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate: Comparator Evidence


Cancer Stem Cell Inhibition (PubChem AID 2058)

In a luminescence-based cell-based primary high-throughput screening assay (PubChem AID 2058) designed to identify inhibitors of cancer stem cells, tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate was tested and showed quantifiable activity [1]. Among the assay's active compounds (26 total actives), this compound demonstrated activity within the screening parameters, with 6 compounds overall achieving activity ≤1 µM. This places tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate among the active hits in this cancer stem cell inhibition screen [1].

Cancer Stem Cell High-Throughput Screening Pyrrolidine Derivative

Intramolecular [2+2] Photocycloaddition Assessment

Griesbeck et al. demonstrated that N-Boc-protected 4-(allylaminomethyl)-2(5H)-furanones undergo intramolecular [2+2] photocycloaddition to yield conformationally restricted pyrrolidine products in 53–75% isolated yields [1]. While tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate itself is not the substrate in this study, the work establishes that allylamino-containing Boc-protected pyrrolidine scaffolds are competent substrates for photocycloaddition-mediated diversification, producing rigid tricyclic bis-pyrrolidine frameworks [1].

Photocycloaddition Conformational Restriction Pyrrolidine Scaffold

Physicochemical Comparison: Allylamino vs. 3-Amino Analog

tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate (MW: 226.32 g/mol) exhibits a molecular weight approximately 21% higher than its parent 3-aminopyrrolidine Boc-protected analog tert-butyl 3-aminopyrrolidine-1-carboxylate (MW: 186.25 g/mol) . This difference arises from the allyl substituent on the exocyclic nitrogen, which increases lipophilicity and introduces a terminal alkene for additional synthetic elaboration.

Physicochemical Properties Molecular Weight Lipophilicity

tert-Butyl 3-(allylamino)pyrrolidine-1-carboxylate: Application Scenarios


Cancer Stem Cell Inhibitor Screening

Researchers investigating small-molecule inhibitors of cancer stem cell pathways can utilize tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate as a validated screening hit. The compound has demonstrated activity in PubChem's primary HTS assay (AID 2058) for cancer stem cell inhibition, with 26 total active compounds identified in the screen . This publicly available activity data provides a reference point for follow-up dose-response studies, SAR exploration, and potential lead optimization efforts targeting cancer stem cell populations. The allylamino group offers a synthetic handle for introducing additional functionality to probe structure-activity relationships in this therapeutic area .

Photocycloaddition Scaffold Rigidification

Synthetic chemists engaged in scaffold rigidification and conformational constraint studies can employ tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate as a precursor for intramolecular [2+2] photocycloaddition reactions. As demonstrated by Griesbeck et al., allylamino-containing N-Boc-protected pyrrolidine scaffolds undergo photocycloaddition to yield conformationally restricted products in 53–75% yields . The presence of both the Boc protecting group and the allylamino moiety enables orthogonal deprotection and photochemical diversification, respectively, facilitating the synthesis of rigid tricyclic bis-pyrrolidine frameworks that are otherwise challenging to access .

Chiral Building Block for Asymmetric Synthesis

Process chemists and medicinal chemists requiring a chiral pyrrolidine scaffold with orthogonal functionality can utilize tert-butyl 3-(allylamino)pyrrolidine-1-carboxylate as a key intermediate. The compound's structural features—a Boc-protected pyrrolidine nitrogen and an allyl-substituted secondary amine at the 3-position—provide two distinct sites for sequential functionalization. This orthogonal protection strategy is essential in multi-step pharmaceutical syntheses where precise control over reaction sequence is required. The allyl group further enables late-stage diversification via cross-coupling, olefin metathesis, or hydroamination chemistry .

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